N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide
Description
This compound is a benzamide derivative featuring a 1,3-benzothiazole core substituted with a piperidine-1-sulfonyl group at the para position of the benzamide ring. While direct pharmacological data for this compound are absent in the provided evidence, its structural design aligns with benzothiazole derivatives known for diverse bioactivities, including anticancer and diuretic effects .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c30-24(19-11-13-21(14-12-19)34(31,32)28-16-6-1-7-17-28)29(18-20-8-4-5-15-26-20)25-27-22-9-2-3-10-23(22)33-25/h2-5,8-15H,1,6-7,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGHLKHWZAHSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Sulfonylation of Piperidine: The piperidine ring can be sulfonylated using sulfonyl chlorides under basic conditions.
Coupling Reactions: The benzothiazole and sulfonylated piperidine intermediates can be coupled with a pyridinylmethyl benzamide through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of automated reactors, continuous flow chemistry, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds could be explored for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for compounds like “N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide” often involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, while the sulfonyl and amide groups may enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural elements are compared to analogues in the evidence:
Functional Group Impact on Bioactivity
- Sulfonyl Groups : The target compound’s piperidine sulfonyl group contrasts with methylsulfonyl () and methylpiperidine sulfonyl (BA99556, ). Piperidine sulfonyl may offer improved hydrogen-bonding capacity and solubility compared to methyl derivatives .
- Heterocyclic Substitutions : The pyridinylmethyl group in the target compound differs from pyridine carbonyl () and fluorobenzothiazole (). Pyridinylmethyl’s alkyl chain may enhance membrane permeability relative to rigid carbonyl groups .
- Benzothiazole vs.
Pharmacological Implications
- Anticancer Potential: Benzothiazoles with sulfonyl groups (e.g., ) demonstrate anticancer activity via kinase inhibition. The target compound’s piperidine sulfonyl group may similarly modulate kinase binding .
- Diuretic Activity : Biphenyl benzothiazole carboxamides () show diuretic effects. The target compound’s lack of biphenyl groups suggests divergent biological targets, possibly favoring CNS or metabolic applications .
- Metabolic Stability : Fluorinated analogues () exhibit enhanced stability due to reduced cytochrome P450 metabolism. The target compound’s pyridinylmethyl group may confer intermediate stability .
Biological Activity
N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide, often referred to as a benzothiazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
- Molecular Formula : C22H27N3O4S3
- Molecular Weight : 493.7 g/mol
- IUPAC Name : 4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N,N-diethylbenzenesulfonamide
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzothiazole moiety is known for its role in modulating multiple biological pathways, potentially inhibiting enzyme activity or affecting receptor functions.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to this compound demonstrate effective inhibition against Mycobacterium tuberculosis. The 50% inhibitory concentrations (IC50) for related compounds ranged from 1.35 to 2.18 μM, indicating potent anti-tubercular activity .
Anti-Cancer Properties
The compound has been investigated for its anti-cancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial for regulating apoptosis .
Enzyme Inhibition
This compound has also been identified as a potential enzyme inhibitor. It has shown promising results in inhibiting specific enzymes involved in cancer progression and inflammation. For instance, it has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes .
Case Study 1: Anti-Tubercular Activity
A study focused on the synthesis and evaluation of benzothiazole derivatives found that certain compounds exhibited remarkable anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among these, derivatives with similar structural features to this compound showed IC90 values ranging from 3.73 to 4.00 μM .
Case Study 2: Cytotoxicity Evaluation
In evaluating the cytotoxic effects on human embryonic kidney (HEK293) cells, several derivatives were found to be non-toxic at therapeutic concentrations. This suggests a favorable safety profile for further development in clinical settings .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Moderate anti-tubercular activity |
| Compound B | Structure B | High anti-cancer potential |
| This compound | Structure C | Significant anti-tubercular and anti-cancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
